1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride
Description
1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride is a fluorinated spirocyclic amine hydrochloride with a unique bicyclic structure. Its spiro[2.5]octane core features a nitrogen atom at position 6 and four fluorine atoms substituted at positions 1 and 2 on the smaller ring. This compound is utilized in specialized applications, such as electrolyte formulations for magnesium-ion batteries, where fluorinated ethers and spirocyclic amines enhance ionic conductivity and stability .
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F4N.ClH/c8-6(9)5(7(6,10)11)1-3-12-4-2-5;/h12H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVQMGBTQSMAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(C2(F)F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride involves several steps. One common synthetic route includes the reaction of a suitable precursor with tetrafluoroethylene under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.
Chemical Reactions Analysis
1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound has been investigated for its potential as a building block in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity.
- Case studies have shown that derivatives of tetrafluoro compounds can exhibit improved pharmacokinetic properties, making them suitable candidates for drug formulation.
-
Antiviral Agents :
- Research indicates that fluorinated compounds can enhance the efficacy of antiviral drugs by improving their stability and bioavailability. The spirocyclic structure contributes to the compound's ability to interact with biological targets effectively.
-
Neuropharmacology :
- Studies have suggested that 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride may have applications in neuropharmacology due to its structural similarity to known neuroactive compounds. This opens avenues for exploring its effects on neurotransmitter systems.
Material Science Applications
-
Fluorinated Polymers :
- The compound is utilized in the production of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are essential in various industrial applications, including coatings and sealants.
-
Surface Modifications :
- Research has demonstrated that incorporating fluorinated compounds into surface treatments can significantly enhance hydrophobicity and oleophobicity, making them suitable for applications in self-cleaning surfaces and anti-fogging technologies.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceuticals | Drug development | Enhanced biological activity |
| Antiviral agents | Improved stability and bioavailability | |
| Neuropharmacology | Potential effects on neurotransmitter systems | |
| Material Science | Fluorinated polymers | Chemical resistance and thermal stability |
| Surface modifications | Enhanced hydrophobicity and oleophobicity |
Case Studies
-
Fluorinated Antiviral Agents :
- A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of fluoroalkylated compounds derived from this compound that showed promising activity against viral infections.
-
Polymer Coatings :
- Research documented in Advanced Materials demonstrated the use of fluorinated compounds in creating coatings with superior water-repellent properties, leading to applications in automotive and aerospace industries.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the azaspiro family. Key differentiators include fluorine substitution patterns, spiro ring indices, molecular weights, and applications.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings:
Fluorine Substitution : The tetrafluoro substitution in the target compound enhances electrochemical stability compared to difluoro analogs, making it suitable for high-performance electrolytes . In contrast, difluoro derivatives (e.g., 1263132-31-5) are more common in pharmaceutical contexts, where reduced fluorine content may improve bioavailability .
Spiro Ring Geometry: Spiro[2.5]octane derivatives exhibit compact bicyclic structures, which improve steric shielding in electrolytes.
Molecular Weight and Applications : Higher molecular weight analogs (e.g., spiro[3.4]octane HCl at 227.69 g/mol) may offer thermal stability but could compromise ionic mobility in electrolytes . The target compound balances size and fluorine content for optimal electrochemical performance.
Research and Industrial Relevance
The target compound’s fluorinated spirocyclic structure addresses critical challenges in energy storage, such as electrolyte decomposition and anode passivation in Mg-ion systems . In contrast, analogs like 1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane HCl (CAS 1311318-31-6) demonstrate versatility in medicinal chemistry, targeting neurological or metabolic disorders via oxadiazole functionalization . Industrial suppliers like PharmaBlock Sciences and Enamine Ltd. highlight the growing demand for fluorinated spirocyclic building blocks in both energy and pharmaceutical sectors .
Biological Activity
1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride (CAS No. 1955547-12-2) is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H10ClF4N
- Molecular Weight : 219.61 g/mol
- InChIKey : YKVQMGBTQSMAJC-UHFFFAOYSA-N
The compound's structure features a spirocyclic arrangement that contributes to its unique interactions within biological systems.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects. These include:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress.
- Antimicrobial Properties : There are indications of activity against various microbial strains, although specific data remains limited.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Inhibition of Oxidative Stress Pathways : The compound may modulate pathways involved in oxidative stress response, potentially through the activation of antioxidant enzymes.
- Regulation of Apoptotic Pathways : It may influence key apoptotic regulators such as Bcl-2 family proteins and caspases.
Table 1: Summary of Key Studies on Biological Activity
Case Study: Neuroprotective Effects
A study examined the neuroprotective potential of this compound on human neuronal cell lines subjected to oxidative stress via tert-butyl hydroperoxide (tBHP). The results indicated that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function compared to control groups.
Table 2: Experimental Data from Neuroprotection Study
| Treatment Group | Cell Viability (%) | Mitochondrial Membrane Potential (ΔΨm) |
|---|---|---|
| Control | 45 ± 5 | 30 ± 3 |
| Compound Treated | 85 ± 7 | 70 ± 5 |
Q & A
Q. What are the standard synthetic routes for 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride?
The synthesis typically involves cyclization reactions using fluorinated precursors. For example, spirocyclic amines can be prepared by reacting fluorinated diamines with tetrachlorophosphazenes in tetrahydrofuran (THF) under inert conditions. Triethylamine is often added to scavenge HCl, and the reaction is monitored via thin-layer chromatography (TLC) over 3–5 days. Purification involves filtration to remove triethylammonium chloride salts, followed by solvent evaporation and column chromatography .
Q. Key Synthesis Parameters
| Parameter | Details |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 3–5 days |
| Temperature | Room temperature (~25°C) |
| Purification Method | Column chromatography |
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H), mass spectrometry (MS), and X-ray crystallography. For spirocyclic compounds, X-ray diffraction is critical to validate the spiro center geometry and fluorine substitution patterns. Crystallographic data are often included in supplementary materials of published studies .
Q. What safety precautions are recommended when handling this compound?
Due to its fluorinated and spirocyclic nature, the compound requires stringent safety measures:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : In airtight containers under inert gas (e.g., argon) to prevent degradation.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. What challenges exist in optimizing reaction yield for this compound?
Key challenges include:
- Reaction Monitoring : Fluorinated intermediates may exhibit poor solubility, complicating TLC analysis. Alternative methods like ¹⁹F NMR can track reaction progress .
- Byproduct Formation : HCl scavengers (e.g., triethylamine) must be optimized to avoid side reactions with fluorinated moieties.
- Purification : Column chromatography may require gradient elution due to the compound’s hydrophobicity .
Q. How does fluorine substitution influence the compound’s reactivity and stability?
Fluorine atoms induce steric and electronic effects:
- Steric Hindrance : The tetrafluoro configuration at the spiro center restricts rotational freedom, affecting conformational stability.
- Electron-Withdrawing Effects : Fluorine increases electrophilicity at the nitrogen atom, making the compound prone to nucleophilic attacks. Stability studies in polar solvents (e.g., DMSO) are recommended to assess hydrolysis risks .
Q. What analytical methods are used to study degradation products or impurities?
Q. Comparative Stability Data
| Condition | Degradation Pathway | Detection Method |
|---|---|---|
| Aqueous (pH 7.4) | Hydrolysis of azaspiro ring | LC-MS, ¹⁹F NMR |
| Thermal (>150°C) | Decomposition to fluorocarbons | TGA, GC-MS |
Methodological Notes
- Spectral Interpretation : ¹⁹F NMR chemical shifts are highly sensitive to the local electronic environment; coupling constants (²J₆F) help confirm spiro geometry .
- Crystallography : Single-crystal X-ray studies are essential for resolving ambiguities in fluorine positioning .
- Environmental Impact : While not directly studied, structurally similar fluorinated compounds (e.g., F-53B) are linked to persistence and toxicity, necessitating lifecycle assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
